molecular formula C6H8N2O2 B101129 4,6-Diaminoresorcinol CAS No. 15791-87-4

4,6-Diaminoresorcinol

Cat. No. B101129
Key on ui cas rn: 15791-87-4
M. Wt: 140.14 g/mol
InChI Key: DPYROBMRMXHROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06222074B1

Procedure details

After the active carbon treatment, solids are deposited by salting out with addition of concentrated hydrochloric acid, and an amount of added hydrochloric acid may be 4-20 times by mole of 4,6-diaminoresorcinol. It is influenced by the amount of water from the economical viewpoint, but 4-8 times by mole are preferable. 4,6-Diaminoresorcinol dihydrochloride is obtained by drying after filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
4,6-Diaminoresorcinol dihydrochloride

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[CH:9]=[C:8]([NH2:10])[C:6]([OH:7])=[CH:5][C:4]=1[OH:11]>O>[ClH:1].[ClH:1].[NH2:2][C:3]1[CH:9]=[C:8]([NH2:10])[C:6]([OH:7])=[CH:5][C:4]=1[OH:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(O)C(=C1)N)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
4,6-Diaminoresorcinol dihydrochloride
Type
product
Smiles
Cl.Cl.NC1=C(C=C(O)C(=C1)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.